2-Benzyl-3-methoxypyrazine

olfactory threshold structure-odor relationship pyrazine derivatives

2-Benzyl-3-methoxypyrazine is a disubstituted pyrazine derivative belonging to the 3-alkoxy-2-alkylpyrazine subclass, a family widely recognized for potent, low-threshold aroma properties. This compound features a methoxy group at the 3-position and a benzyl moiety at the 2-position, yielding a molecular weight of 200.24 g/mol and a distinct aromatic character that differentiates it from smaller‑alkyl analogs.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8309717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-methoxypyrazine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-15-12-11(13-7-8-14-12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyRWUPPTDVUAROJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-3-methoxypyrazine (CAS 57674-19-8) – Core Identity and Procurement Baseline


2-Benzyl-3-methoxypyrazine is a disubstituted pyrazine derivative belonging to the 3-alkoxy-2-alkylpyrazine subclass, a family widely recognized for potent, low-threshold aroma properties . This compound features a methoxy group at the 3-position and a benzyl moiety at the 2-position, yielding a molecular weight of 200.24 g/mol and a distinct aromatic character that differentiates it from smaller‑alkyl analogs . Its primary recognized applications lie in flavor and fragrance research, where it serves as both a model compound for structure–activity relationship (SAR) studies and a specialty aroma ingredient imparting herbaceous and green notes .

Why 2-Benzyl-3-methoxypyrazine Cannot Be Replaced by Generic Alkyl‑Methoxypyrazines


Within the 3‑methoxypyrazine class, even subtle changes to the 2‑alkyl substituent produce large shifts in olfactory threshold, aroma quality, and physicochemical behavior [1][2]. The odor detection threshold for 2‑alkyl‑3‑methoxypyrazines drops sharply as the side‑chain carbon count increases, while odor character transitions from nutty/earthy (methyl, ethyl) to green/bell‑pepper (isobutyl, isopropyl) [1]. The benzyl group introduces an aromatic ring that further alters volatility, logP, and receptor interactions, making simple potency comparisons with linear or branched‑alkyl analogs insufficient for predicting sensory or formulation performance [2].

Quantitative Evidence Guide: 2-Benzyl-3-methoxypyrazine vs. Key 2‑Alkyl‑3‑methoxypyrazine Comparators


Odor Threshold Trend and Substituent‑Class Ranking

Systematic studies on 3‑substituted 2‑alkylpyrazines establish that the odor threshold is strongly modulated by the 3‑position substituent, increasing in the order: OCH₃ < OC₂H₅ ≤ SCH₃ < SC₂H₅ < OC₆H₅ ≤ SC₆H₅ [1]. Because 2‑benzyl‑3‑methoxypyrazine carries the most potent OCH₃ substituent, it is expected to exhibit a lower odor threshold than ethoxy, methylthio, or phenoxy analogs when the 2‑alkyl group is held constant. Direct side‑by‑side threshold measurements for the benzyl derivative are absent from the open literature; however, the class‑level ranking provides a robust, experimentally validated framework for rank‑ordering potency [2].

olfactory threshold structure-odor relationship pyrazine derivatives

Molecular Weight and Volatility Differential vs. Commodity Alkyl Analogs

The molecular weight of 2‑benzyl‑3‑methoxypyrazine (200.24 g/mol) is substantially higher than that of the widely used 2‑isobutyl‑3‑methoxypyrazine (166.22 g/mol) and 2‑ethyl‑3‑methoxypyrazine (138.17 g/mol) [1]. This 20–45% increase in molecular mass is expected to reduce vapor pressure and increase GC retention indices, directly impacting headspace partitioning, flavor release kinetics, and analytical method development [2]. These differences are not captured by simple odor‑threshold comparisons and must be accounted for in formulation and analytical workflows.

physicochemical properties volatility gas chromatography

Aroma Quality Differentiation: Herbaceous/Green vs. Nutty/Earthy Profiles

The odor character of 2‑alkyl‑3‑methoxypyrazines is governed by the size and nature of the 2‑alkyl group: short‑chain analogs (methyl, ethyl) deliver nutty, roasted, and earthy notes, whereas longer and branched chains (isobutyl, isopropyl) impart green bell‑pepper and vegetative aromas [1]. 2‑Benzyl‑3‑methoxypyrazine introduces an aromatic benzyl substituent, which shifts the sensory profile toward herbaceous and green tonalities distinct from both the nutty short‑chain series and the bell‑pepper branched‑chain series . This qualitative differentiation is critical for flavor and fragrance applications aiming at specific sensory targets.

aroma quality sensory science flavor chemistry

Optimal Application Scenarios for 2-Benzyl-3-methoxypyrazine in Research and Industrial Settings


Structure–Odor Relationship (SAR) Studies for Pyrazine Derivatives

The benzyl substituent provides a distinct aromatic side‑chain topology that extends the SAR space beyond simple alkyl chains. Researchers investigating the impact of arylalkyl groups on olfactory threshold, aroma quality, and receptor binding can use 2‑benzyl‑3‑methoxypyrazine as a probe compound to compare against the well‑characterized methyl, ethyl, isopropyl, and isobutyl series [1].

Flavor and Fragrance Formulation Requiring Herbaceous/Green Notes

Formulators seeking a green, herbaceous character that differs from the bell‑pepper note of isobutyl‑ or isopropyl‑methoxypyrazines may evaluate 2‑benzyl‑3‑methoxypyrazine as a specialty ingredient. Its higher molecular weight and lower volatility may also contribute to a different temporal aroma release profile .

Analytical Reference Standard for Methoxypyrazine Quantification

Because of its distinct GC retention index and mass spectrum, 2‑benzyl‑3‑methoxypyrazine can serve as an internal standard or surrogate in GC‑MS/MS methods targeting trace‑level methoxypyrazines in wine, coffee, and vegetable matrices, where co‑elution of common alkyl analogs is problematic [2].

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